Welcome to the BenchChem Online Store!
molecular formula C9H11BrClNO B2632243 Ethyl 4-bromobenzimidate hydrochloride CAS No. 55368-83-7

Ethyl 4-bromobenzimidate hydrochloride

Cat. No. B2632243
M. Wt: 264.55
InChI Key: SWJFEVFZCZJOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08367706B2

Procedure details

Into a 3000 mL 3-necked flask was placed EtOH (2000 mL). To this was added sequentially Na (7.13 g, 310 mmol) and ethyl 4-bromobenzimidate hydrochloride (82 g, 310 mmol). The resulting solution was allowed to stir for two hours at room temperature, and filtered. The filtrate was evaporated to afford ethyl 4-bromobenzenecarboximidoate as a white solid.
[Compound]
Name
Na
Quantity
7.13 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:13]=[CH:12][C:6]([C:7](=[NH:11])[O:8][CH2:9][CH3:10])=[CH:5][CH:4]=1>CCO>[Br:2][C:3]1[CH:4]=[CH:5][C:6]([C:7](=[NH:11])[O:8][CH2:9][CH3:10])=[CH:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Na
Quantity
7.13 g
Type
reactant
Smiles
Name
Quantity
82 g
Type
reactant
Smiles
Cl.BrC1=CC=C(C(OCC)=N)C=C1
Step Two
Name
Quantity
2000 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for two hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 3000 mL 3-necked flask was placed
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(OCC)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.